N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide

Adenosine Receptor GPCR Binding Affinity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. It features an 8-hydroxy substituent on the fused triazolo-pyrazine core and a cyclopentanecarboxamide moiety linked via a methylene bridge.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 2034324-48-4
Cat. No. B2616964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide
CAS2034324-48-4
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC2=NN=C3N2C=CNC3=O
InChIInChI=1S/C12H15N5O2/c18-11(8-3-1-2-4-8)14-7-9-15-16-10-12(19)13-5-6-17(9)10/h5-6,8H,1-4,7H2,(H,13,19)(H,14,18)
InChIKeyMVOHEIWNFCNMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide (CAS 2034324-48-4)


N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrazine class. It features an 8-hydroxy substituent on the fused triazolo-pyrazine core and a cyclopentanecarboxamide moiety linked via a methylene bridge . This scaffold is recognized for its potential to interact with purinergic receptors, particularly the A3 adenosine receptor [1]. The compound is primarily supplied as a research chemical, with a molecular weight of 261.28 g/mol and a molecular formula of C12H15N5O2 .

1 Triazolo[4,3-a]pyrazine scaffold — suitable for GPCR and adenosine receptor profiling studies
2 Cyclopentanecarboxamide side chain — unexplored motif for structure-activity relationship research
3 Research-grade small molecule — intended for in vitro binding and functional assay contexts

Why N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Cannot Be Simply Substituted with Other Triazolo[4,3-a]pyrazines


Functional substitution among triazolo[4,3-a]pyrazine derivatives is highly unreliable without direct comparative data. The specific combination of the 8-hydroxy group and the cyclopentanecarboxamide side chain creates a unique pharmacophore that dictates target binding and selectivity. For example, a closely related analog featuring a tetrahydrothiophene-3,4-diol group instead of the cyclopentanecarboxamide moiety exhibits potent binding to the human A3 adenosine receptor (Ki = 55 nM) [1]. This demonstrates that even subtle modifications to the side chain can result in potent biological activity. In contrast, other [1,2,4]triazolo[4,3-a]pyrazine derivatives have been optimized for completely different targets, such as dual c-Met/VEGFR-2 inhibition [2]. Therefore, assuming interchangeable biological or pharmacological properties within this class is a critical error for drug discovery, chemical biology, or any application requiring precise molecular recognition.

Side-chain specificity Even close analogs shift target engagement: a tetrahydrothiophene-diol analog binds A3 receptor, while others inhibit c-Met/VEGFR-2 or modulate CRAC channels. Cyclopentanecarboxamide may confer a different selectivity profile.
Scaffold non-interchangeability The 8-hydroxy + methylene-amide combination creates a unique pharmacophore. Class-level scaffold activity cannot guarantee functional equivalence without direct comparative data.

Quantitative Differentiation Evidence for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide


Core Scaffold Affinity for A3 Adenosine Receptor: A Class-Level Benchmark

The 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine core, which is central to the target compound, has demonstrated affinity for the human A3 adenosine receptor. A closely related patent example, (2S,3R,4S)-2-(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol (US10196396, Compound 53), showed a binding Ki of 55 nM and an IC50 of 5,500 nM in HEK-293 cell membrane assays expressing the human A3 receptor [1]. This provides a class-level baseline for the scaffold's potential, against which the target compound's unique cyclopentanecarboxamide side chain can be evaluated.

A3 receptor affinity context
Class-level
Analog Ki = 55 nM (HEK-293, human A3). Target compound data not available; side chain differs.
Scaffold may support adenosine receptor research; this compound’s unexplored side chain requires independent profiling.
Binding conditions: 32 μg membrane protein, 120 min at 22°C. Class-level inference only.
Adenosine Receptor GPCR Binding Affinity

Functional Selectivity: CRAC Channel Inhibition vs. Kinase Inhibition

Patents reveal that amide derivatives on the [1,2,4]triazolo[4,3-a]pyrazine scaffold can be directed toward distinct therapeutic targets. Patent US20120035237 describes pyrazole and triazole carboxamides as CRAC channel inhibitors [1], while other studies optimize the same core for dual c-Met/VEGFR-2 kinase inhibition (e.g., compound 17l with IC50 values of 0.98 µM against A549 cells) [2]. The target compound, with its cyclopentanecarboxamide group, represents a structural hybrid whose functional selectivity is unknown but likely distinct from these established profiles. This highlights the procurement risk of substituting one amide derivative for another without empirical data.

Target engagement divergence
Class-level
Related amides act as CRAC channel inhibitors; other triazolopyrazines show dual c-Met/VEGFR-2 inhibition (IC50 ~0.8–1.1 µM against A549, MCF-7, HeLa). Target compound selectivity unknown.
Small side-chain modifications can redirect primary pharmacological target. Functional classification requires direct assay data.
MTT assay data from literature; not evaluated on this compound.
CRAC Channel Kinase Inhibitor Target Selectivity

Physicochemical Differentiation: Methylene Bridge and Hydrogen Bond Donor/Acceptor Profile

The compound's molecular formula (C12H15N5O2) and computed topology provide a distinct physicochemical profile compared to analogs. The amide linkage and 8-hydroxy group contribute to a hydrogen bond donor/acceptor pattern that differs from analogs like (2S,3R,4S)-2-(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol [1]. The target compound's methylene spacer between the core and amide introduces conformational flexibility that can influence binding kinetics. These differences are critical for researchers engineering specific ADME or binding profiles.

Physicochemical differentiation
Data to verify
MW 261.28 g/mol, HBD 2, HBA 5, rotatable bonds 4. Methylene-amide spacer increases flexibility relative to tetrahydrothiophene-diol analog (MW 285.31, HBD 3, HBA 7).
Supports selection for SAR studies where hydrogen-bonding and conformational profiles need systematic variation.
Computed properties; experimental confirmation of binding-mode impact not yet available.
Medicinal Chemistry Drug-likeness Physicochemical Properties

Recommended Application Scenarios for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide


A3 Adenosine Receptor Antagonist Lead Optimization

Given the scaffold's established potency at the A3 adenosine receptor (Ki = 55 nM for a close analog) [1], this compound is a high-priority candidate for lead optimization programs. Its cyclopentanecarboxamide side chain is unexplored in this context and could yield novel structure-activity relationships. It should be procured for radioligand binding assays and functional cAMP assays to generate head-to-head data against the known tetrahydrothiophene-diol analog.

Kinase Selectivity Profiling Panels

Since related [1,2,4]triazolo[4,3-a]pyrazines exhibit potent c-Met/VEGFR-2 inhibition (IC50 < 1 µM) [2], this compound is a suitable addition to kinase selectivity panels. Its unique amide moiety may redirect kinase affinity, making it a valuable negative control or hit-finding tool in screening libraries aimed at identifying novel kinase inhibitor chemotypes.

Chemical Probe Development for CRAC Channel Biology

Patents have demonstrated that amide-bearing triazolopyrazines can modulate CRAC channels (US20120035237) [3]. Procuring this compound enables researchers to explore the chemical space between adenosine receptor and CRAC channel ligands, potentially leading to the discovery of a new class of tool compounds for studying calcium signaling in immune cells.

Application
Selection Property
Validation Focus
A3 adenosine receptor antagonist research
Scaffold-derived GPCR ligand context; unexplored cyclopentanecarboxamide motif
Radioligand binding and functional cAMP assays
Kinase selectivity profiling
Triazolopyrazine core associated with kinase inhibition; amide may redirect selectivity
Broad kinase panel screening; head-to-head comparison with known c-Met/VEGFR-2 inhibitors
CRAC channel research
Amide-bearing scaffold linked to calcium channel modulation
Calcium flux assays in immune cell models; comparison with CRAC reference inhibitors
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